Rapacuronium
Beschreibung
This compound was withdrawn in 2001 in many countries due to risk of fatal bronchospasm.
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
465499-11-0 |
|---|---|
Molekularformel |
C37H61N2O4+ |
Molekulargewicht |
597.9 g/mol |
IUPAC-Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-acetyloxy-10,13-dimethyl-2-piperidin-1-yl-16-(1-prop-2-enylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C37H61N2O4/c1-6-20-39(21-12-9-13-22-39)32-24-30-28-15-14-27-23-33(42-26(3)40)31(38-18-10-8-11-19-38)25-37(27,5)29(28)16-17-36(30,4)35(32)43-34(41)7-2/h6,27-33,35H,1,7-25H2,2-5H3/q+1/t27-,28+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
HTIKWNNIPGXLGM-YLINKJIISA-N |
SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Isomerische SMILES |
CCC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Kanonische SMILES |
CCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)CC=C |
Andere CAS-Nummern |
465499-11-0 |
Synonyme |
Org 9487 Org-9487 rapacuronium rapacuronium bromide Raplon |
Herkunft des Produkts |
United States |
Historical Trajectory of Neuromuscular Blocking Agents: from Curare to Aminosteroids
The journey of neuromuscular blocking agents (NMBAs) began with the discovery of curare, a plant-derived poison used by South American indigenous people for hunting. mhmedical.comrfppl.co.in In the 19th century, Claude Bernard's experiments demonstrated that curare's paralyzing effect occurred at the neuromuscular junction. aneskey.com It wasn't until the 1930s that acetylcholine (B1216132) was identified as the neurotransmitter responsible for muscle contraction, and curare was found to block its receptors. aneskey.com
The clinical use of curare in anesthesia was pioneered in 1942, revolutionizing surgical practice by providing muscle relaxation without the need for deep and risky levels of general anesthesia. mhmedical.comnih.govkoreamed.org This spurred the development of synthetic NMBAs. The first of these to be used clinically was gallamine (B1195388) in 1947. nih.gov A significant advancement came with the development of succinylcholine (B1214915), a depolarizing agent synthesized in 1906 but not clinically recognized until 1949. mhmedical.comdrugbank.com Succinylcholine's rapid onset and short duration of action made it highly desirable for procedures like tracheal intubation. drugbank.comresearchgate.net
The quest for non-depolarizing agents with better safety profiles led to the synthesis of aminosteroids. In 1964, pancuronium (B99182) was developed, marking a significant milestone in this class of drugs. mhmedical.compfizer.com This was followed by the development of vecuronium (B1682833) in 1979, which offered a shorter duration of action and fewer cardiovascular side effects compared to pancuronium. mhmedical.comdrugs.compfizer.com The aminosteroid (B1218566) class is characterized by a rigid steroid nucleus that serves as a scaffold for placing quaternary nitrogen groups, mimicking the structure of acetylcholine. aneskey.comwikipedia.org
Rapacuronium S Genesis and Position Within the Aminosteroidal Neuromuscular Blocker Class
Rapacuronium (Org 9487) emerged from the continued refinement of the aminosteroid (B1218566) structure. drugbank.comfda.gov It is a mono-quaternary ammonium (B1175870) steroid and a derivative of vecuronium (B1682833). fda.govnih.gov The chemical structure of this compound is closely related to other aminosteroids like pancuronium (B99182) and rocuronium (B1662866). fda.gov Pancuronium is a bis-quaternary compound, meaning it has two quaternary ammonium groups. drugbank.comnih.gov Vecuronium is a mono-quaternary derivative of pancuronium. nih.govcancer.gov Rocuronium, introduced in 1994, was specifically designed to have a faster onset of action than vecuronium. nih.govwikipedia.orgdrugbank.com
This compound was developed with the goal of achieving an even more rapid onset of neuromuscular blockade, approaching that of succinylcholine (B1214915). nih.govekb.eg It was synthesized as an analogue of vecuronium, with modifications intended to decrease its potency, a characteristic that was found to be inversely related to the speed of onset for aminosteroidal agents. rfppl.co.innih.gov Specifically, it differs from vecuronium at the quaternary ammonium site and at the 17-hydroxy ester. fda.gov
Evolution of Research Objectives for Rapid Onset, Short Duration Neuromuscular Blockers
Chemical Synthesis and Derivation of Rapacuronium and its Analogues
The synthesis of this compound and its derivatives is a multi-step process rooted in the chemistry of the androstane (B1237026) steroid nucleus. The specific stereochemistry of the molecule is crucial for its pharmacological activity.
Synthetic Pathways and Precursor Chemistry of this compound
The synthesis of this compound bromide, chemically known as 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-(1-oxopropoxy)-2-(1-piperidinyl)androstan-16-yl]-1-(2-propenyl) piperidinium (B107235) bromide, involves a carefully orchestrated sequence of reactions. A key precursor for the synthesis of many aminosteroid (B1218566) neuromuscular blockers, including this compound, is derived from epiandrosterone (B191177). google.com The general approach involves the modification of the androstane skeleton to introduce the necessary functional groups at specific positions.
A documented synthetic pathway for this compound bromide commences with the precursor (2β,3α,5α,16β)-3-hydroxy-2,16-di-(1-piperidinyl)androstan-17-one. nih.gov The synthesis proceeds through the following key steps:
Acetylation: The 3-hydroxyl group of the precursor is acetylated using acetyl chloride to form the 3-acetate derivative. nih.gov
Reduction: The 17-keto group of the resulting 3-acetate derivative is reduced to a 17β-hydroxyl group, typically using a reducing agent like sodium borohydride. nih.gov This step is highly stereoselective. unimi.it
Acylation: The newly formed 17β-hydroxyl group is then acylated with propionyl chloride to yield the 17-propionate ester. nih.gov
Mono-quaternization: The final step involves the selective quaternization of the piperidine (B6355638) nitrogen at the 16-position with allyl bromide to produce this compound bromide. nih.gov
The precursor chemistry for aminosteroid neuromuscular blocking agents like this compound often starts from commercially available steroids like epiandrosterone or androsterone. ecronicon.netnih.gov The synthesis of related compounds, such as vecuronium (B1682833) and rocuronium (B1662866), shares common intermediates and synthetic strategies, highlighting a conserved approach to building the core aminosteroid structure. google.comecronicon.net For instance, the intermediate 2β,16β-bispiperidino-5α-androstane-3α,17β-diol is a key intermediate in the synthesis of several neuromuscular blocking agents. unimi.it
| Step | Reaction | Reagents | Product |
| 1 | Acetylation | Acetyl chloride | 3-acetate derivative of the starting material |
| 2 | Reduction | Sodium borohydride | 17-hydroxy-3-acetate derivative |
| 3 | Acylation | Propionyl chloride | 3-acetate-17-propionate derivative |
| 4 | Mono-quaternization | Allyl bromide | This compound bromide |
Stereochemical Control in this compound Synthesis
This compound possesses a defined stereochemistry at ten stereogenic centers, which is identical to that of pancuronium (B99182). ecronicon.net This precise three-dimensional arrangement is critical for its interaction with the nicotinic acetylcholine (B1216132) receptor at the neuromuscular junction. The synthesis of this compound, therefore, requires strict stereochemical control throughout the process.
The stereochemistry of the androstane backbone is largely retained from the starting steroidal material. unimi.it Key synthetic steps that establish or modify stereocenters are performed with high stereoselectivity. For example, the reduction of the 17-keto group to a 17β-hydroxyl group is a crucial stereoselective step. unimi.it The choice of reagents and reaction conditions is critical to ensure the formation of the desired stereoisomer. The introduction of the piperidino groups at the 2β and 16β positions is also a key stereocontrolled reaction. unimi.it The rigid nature of the steroid nucleus helps to direct the approach of reagents, leading to the desired stereochemical outcome. ecronicon.net
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues of this compound have been driven by the search for neuromuscular blocking agents with improved pharmacological profiles. Structure-activity relationship (SAR) studies have been instrumental in guiding the modification of the this compound molecule. researchgate.net
The development of aminosteroid neuromuscular blockers has shown that modifications at various positions of the androstane nucleus can significantly impact potency, onset, and duration of action. ecronicon.net For instance, the nature of the ester groups at the 3 and 17 positions, as well as the substituents on the quaternary nitrogen, are key determinants of activity. ecronicon.net
The design of monoquaternary aminosteroid neuromuscular blockers like this compound was a strategic move to potentially reduce certain side effects associated with bisquaternary compounds. acs.org Research has explored the synthesis of various 2β,16β-bis(amino)-5α-androstane derivatives and their quaternary salts, with different amino groups such as piperidino and morpholino at the 2 and 16 positions. google.com These studies aimed to understand the impact of these structural changes on neuromuscular blocking activity.
Metabolite Identification and Formation Mechanisms of this compound
This compound undergoes metabolic transformation in the body, leading to the formation of metabolites with varying degrees of pharmacological activity.
The primary metabolic pathway for this compound is the hydrolysis of the acetyloxy-ester bond at the 3-position of the steroid nucleus. squarespace.com This hydrolysis results in the formation of its major and active metabolite, Org 9488, which is the 3-desacetyl or 3-hydroxy metabolite. squarespace.com
The formation of Org 9488 is a non-specific hydrolysis reaction that can occur at physiological temperature and pH. squarespace.com This process can also be catalyzed by esterases of unknown identity at unknown sites. squarespace.com It has been established that the cytochrome P450 enzyme system is not involved in the hydrolysis of this compound bromide. squarespace.com
Nicotinic Acetylcholine Receptor (nAChR) Interactions and Competitive Antagonism by this compound
This compound, a non-depolarizing neuromuscular blocking agent, functions primarily through competitive antagonism at the nicotinic acetylcholine receptors (nAChRs) located at the motor endplate. ntu.edu.sgpatsnap.com This class of drugs induces muscle relaxation by blocking the binding of the neurotransmitter acetylcholine (ACh), thereby preventing the depolarization of the muscle cell membrane necessary for contraction. ntu.edu.sgpatsnap.com To achieve effective neuromuscular blockade, a significant percentage of ACh receptors, estimated to be around 70-80%, must be occupied by the antagonist. wikipedia.org
This compound's interaction with nAChRs is a key determinant of its pharmacological profile. Studies on recombinant muscle-type nAChRs expressed in Xenopus laevis oocytes have shown that this compound reversibly inhibits acetylcholine-activated currents in a dose-dependent manner. researchgate.net The potency of this compound and its metabolite, 3-desacetyl this compound (Org 9488), were found to be statistically similar at both fetal (γ-nAChR) and adult (ε-nAChR) receptor subtypes. researchgate.net The rank order of potencies for various non-depolarizing muscle relaxants at the adult nAChR subtype has been shown to correlate with the clinical doses required for 50% twitch depression. researchgate.net
The kinetics of antagonist binding to nAChRs are crucial, as equilibrium conditions are not achieved during the rapid process of synaptic transmission at the neuromuscular junction. researchgate.net The onset of action of non-depolarizing neuromuscular blockers is influenced by their potency; lower potency drugs, when administered in larger doses, can achieve a rapid onset by quickly binding to a large number of nAChRs. nih.gov
The rate at which a neuromuscular blocking drug reaches its site of action, quantified by the rate constant (Keo), is a significant factor in its onset time. nih.gov this compound exhibits a Keo value that is 2.4 times that of rocuronium and 3.4 times that of vecuronium in the adductor pollicis muscle, contributing to its rapid onset. nih.gov Thermodynamic studies of antagonist binding to nAChRs at physiological temperatures have revealed that the binding is primarily driven by enthalpy. researchgate.net An increase in temperature from 25°C to 37°C was found to decrease the equilibrium antagonist binding by 1.7- to 1.9-fold, while the association and dissociation rate constants increased by 1.9- to 6.0-fold. researchgate.net
The activation energies for dissociation and association provide further insight into the binding process. For several competitive antagonists, the activation energies for dissociation were found to be substantial, while the apparent activation energies for association varied, potentially indicating differences in the binding mechanism or conformational changes in the receptor upon antagonist binding. researchgate.net
The rapid onset of action of this compound is a distinguishing feature. This characteristic is partly explained by its lower potency compared to other neuromuscular blockers, which allows for the administration of a larger dose, leading to a more rapid occupation of nAChRs. nih.gov The structure of the nAChR itself, a pentamer composed of different subunits, also plays a role. The adult (α₂βδɛ) and fetal (α₂βδγ) forms of the receptor exhibit different affinities for acetylcholine and neuromuscular blocking drugs. nih.gov
The interaction of neuromuscular blockers with the nAChR is complex and can involve more than simple competitive binding. At higher concentrations, some blocking agents can physically occlude the ion channel pore. wikipedia.org The development of new neuromuscular blockers continues to focus on achieving a rapid onset and short duration of action. nih.gov
Binding Kinetics and Thermodynamics of this compound at the Neuromuscular Junction
Allosteric Modulation of Muscarinic Acetylcholine Receptors (mAChRs) by this compound
In addition to its primary action at nicotinic receptors, this compound also functions as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). medchemexpress.comnih.gov This means it binds to a site on the receptor that is distinct from the acetylcholine binding site, altering the receptor's conformation and influencing the binding and action of acetylcholine. nih.gov This allosteric modulation can result in either a decrease (negative cooperativity) or an increase (positive cooperativity) in the effects of the primary agonist. nih.gov Several neuromuscular blockers, including this compound, have been shown to act as negative allosteric modulators of mAChRs, generally decreasing the affinity and potency of acetylcholine. nih.gov
There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors. jax.orgfrontiersin.org The odd-numbered subtypes (M1, M3, M5) typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while the even-numbered subtypes (M2, M4) couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase. jax.org
This compound has been shown to bind to all five mAChR subtypes with micromolar affinity. nih.gov While it displays some selectivity, its affinity for the different subtypes falls within a relatively narrow range. nih.gov Studies have shown that this compound exhibits a slight selectivity for the M2 receptor subtype. medchemexpress.com At equilibrium, this compound demonstrates negative cooperativity with both the high- and low-affinity binding states of acetylcholine across all mAChR subtypes. nih.gov
| Receptor Subtype | Affinity (Ki in μM) | Reference |
|---|---|---|
| M1 | ~46.8 | |
| M2 | ~2.7 - 5.10 | nih.govnih.gov |
| M3 | ~76 - 77.9 | medchemexpress.comnih.gov |
| M4 | ~25.5 | |
| M5 | Data not consistently reported |
The functional effects of this compound's interaction with mAChRs are complex and subtype-dependent. In the absence of acetylcholine, this compound acts as an inverse agonist at all mAChR subtypes, meaning it reduces the basal level of receptor activity. nih.gov This effect is observed as a concentration-dependent decrease in [³⁵S]GTPγS binding. medchemexpress.com
| Receptor Subtype | Effect in Absence of ACh | Effect in Presence of ACh (Low Concentration) | Reference |
|---|---|---|---|
| M1 | Inverse Agonist | Potentiation of ACh Potency | nih.gov |
| M2 | Inverse Agonist | Decreased ACh Potency | nih.gov |
| M3 | Inverse Agonist | Potentiation of ACh Potency | nih.gov |
| M4 | Inverse Agonist | Decreased ACh Potency | nih.gov |
| M5 | Inverse Agonist | Potentiation of ACh Potency | nih.gov |
Receptor Subtype Selectivity and Affinity of this compound (M1, M2, M3, M4, M5)
Electrophysiological Studies of this compound's Effects on Isolated Tissues and Cells
Electrophysiological studies on isolated tissues and cells have provided further insights into the functional consequences of this compound's interactions with acetylcholine receptors. In studies using isolated rat atria, various non-depolarizing neuromuscular blocking agents, including this compound's relatives like pancuronium and rocuronium, have been shown to have cardiovascular effects at high concentrations. researchgate.net
In isolated skin preparations, both rocuronium and vecuronium have been shown to cause an excitatory response in unmyelinated C-fibers, which are nociceptive nerve endings. cambridge.org This direct activation of nociceptors is thought to be the mechanism behind the pain experienced upon injection of these drugs. cambridge.org
Studies on rat diaphragm preparations have demonstrated that local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057) can potentiate the neuromuscular blockade produced by rocuronium. scielo.br Electrophysiological recordings in these studies showed that the local anesthetics did not have a depolarizing action on the muscle fiber themselves. scielo.br Furthermore, chronic administration of dexamethasone (B1670325) has been shown to reduce the sensitivity of the rat diaphragm to rocuronium, an effect associated with changes in muscle fiber type. spandidos-publications.com
Non-Cholinergic Receptor Interactions and Off-Target Binding Profiles of this compound (Pre-clinical)
Pre-clinical investigations into the molecular pharmacology of this compound have revealed significant interactions with non-cholinergic receptors, which are crucial for understanding its complete pharmacological profile beyond its primary action at the nicotinic acetylcholine receptor. These off-target interactions, particularly with muscarinic acetylcholine receptors (mAChRs) and to a lesser extent with other receptor systems, have been a major focus of research.
Detailed research findings indicate that this compound binds to all subtypes of muscarinic receptors with micromolar affinity, displaying a slight selectivity for the M2 receptor subtype. medchemexpress.comnih.gov This interaction is complex, with this compound acting as an allosteric modulator. medchemexpress.com At equilibrium, this compound exhibits negative cooperativity with the binding of acetylcholine (ACh) to both high- and low-affinity states of all muscarinic receptor subtypes. nih.gov However, kinetic studies have shown that this compound can accelerate the association and dissociation of ACh at the odd-numbered receptor subtypes (M1, M3, M5). nih.gov
Functionally, this compound behaves as an inverse agonist at all muscarinic receptor subtypes when studied in isolation, causing a concentration-dependent decrease in basal [³⁵S]GTPγS binding. medchemexpress.comnih.gov The EC₅₀ values for this inhibitory effect range from 28 μM at M2 receptors to 76 μM at M3 receptors. medchemexpress.com When co-administered with acetylcholine, this compound's effects are subtype-dependent. At the M2 and M4 receptors, it decreases the potency of ACh-induced G-protein activation. nih.gov Conversely, at low concentrations (0.1 μM), this compound potentiates ACh-induced activation at M1, M3, and M5 receptors, an effect that is diminished or reversed at higher concentrations (10 μM). nih.gov This positive cooperativity at the M3 receptor is particularly noteworthy, as it has been linked to the bronchoconstriction observed with this compound. nih.gov Studies in guinea pig tracheal rings have demonstrated that this compound, at clinically relevant concentrations, can induce contraction in the presence of subthreshold concentrations of acetylcholine, an effect that is reversible by the muscarinic antagonist atropine. nih.gov
Further pre-clinical studies have quantified the binding affinities of this compound for M2 and M3 muscarinic receptors. nih.gov Competitive radioligand binding assays showed that this compound has a significantly higher affinity for M2 receptors (IC₅₀ of 5.10 ± 1.5 μM) compared to M3 receptors (IC₅₀ of 77.9 ± 11 μM). nih.gov This preferential blockade of presynaptic M2 autoreceptors, which normally inhibit acetylcholine release, could lead to an enhanced release of acetylcholine that then acts on postsynaptic M3 receptors in airway smooth muscle, contributing to bronchoconstriction. nih.govnih.gov In functional studies using guinea pig airway smooth muscle, this compound displayed a 50-fold higher affinity for antagonizing M2 versus M3 receptors. nih.gov
Beyond muscarinic receptors, the off-target binding profile of this compound has been explored for other receptors. Investigations into its interaction with 5-hydroxytryptamine 3 (5-HT3) receptors, which are structurally similar to nicotinic acetylcholine receptors, have shown that this compound can reversibly block 5-HT3 receptors. sci-hub.senih.gov Additionally, while some neuromuscular blocking agents are known to cause histamine (B1213489) release, studies with this compound in guinea pig airways suggest that its bronchoconstrictive effect is not mediated by histamine receptors, tachykinin receptors, or leukotriene receptors. nih.govcapes.gov.br The increase in baseline airway smooth muscle tone caused by this compound was antagonized by atropine, further pointing to a muscarinic receptor-mediated mechanism. nih.govcapes.gov.br
Interactive Data Tables
Table 1: Inhibitory Concentrations (IC₅₀) of this compound at Muscarinic Receptors
| Receptor Subtype | IC₅₀ (μM) | Reference |
|---|---|---|
| M2 | 5.10 ± 1.5 | nih.gov |
| M3 | 77.9 ± 11 | nih.gov |
| Receptor Subtype | Effect | EC₅₀ (μM) | Maximal Effect | Reference |
|---|---|---|---|---|
| M2 | Inverse Agonist | 28 | ~15% decrease | medchemexpress.com |
| M3 | Inverse Agonist | 76 | ~25% decrease | medchemexpress.com |
| Odd-numbered (M1, M5) | Inverse Agonist | - | ~25% decrease | medchemexpress.com |
| Even-numbered (M4) | Inverse Agonist | - | ~15% decrease | medchemexpress.com |
| Receptor Subtype | This compound Concentration (μM) | Effect on ACh Potency | Reference |
|---|---|---|---|
| M1, M3, M5 | 0.1 | Potentiation | nih.gov |
| M1, M3, M5 | 10 | No significant change or inhibition | nih.gov |
| M2, M4 | 1 & 10 | Decrease | nih.gov |
Pre Clinical Pharmacodynamics and Pharmacokinetics of Rapacuronium
In Vitro Pharmacological Characterization of Rapacuronium
Concentration-Response Relationships in Isolated Organ Preparations
Isolated organ bath assays are a classic pharmacological method for evaluating the concentration-response relationships of compounds on contractile tissues. dmt.dk These in vitro systems allow for the study of drug effects on complex tissue responses while controlling physiological parameters. dmt.dkadinstruments.com Common preparations include cardiovascular tissues like aortic rings and heart muscle, gastrointestinal tissues such as the ileum and colon, and respiratory tissues like tracheal rings and phrenic nerve-hemidiaphragm preparations. dmt.dk
In studies using isolated rat phrenic nerve-hemidiaphragm preparations, the potency of neuromuscular blocking agents can be determined. For instance, in such a preparation, the half maximal effective concentration (EC50) for rocuronium (B1662866), a related aminosteroidal neuromuscular blocker, was found to be influenced by the concentration of magnesium in the organ bath. nih.gov Specifically, the EC50 of rocuronium was 7.50 μM in the presence of 1 mM magnesium and was significantly reduced to 4.25 μM with 1.5 mM magnesium, demonstrating potentiation of the neuromuscular block. nih.gov While specific concentration-response data for this compound in isolated organ preparations is not detailed in the provided results, this methodology is standard for characterizing such compounds.
Receptor Occupancy and Functional Assays in Cellular Models
This compound's interaction with acetylcholine (B1216132) receptors has been investigated using cellular models. It is known to be an allosteric modulator of muscarinic acetylcholine receptors (mAChRs) and binds to all subtypes at physiologically relevant concentrations. medchemexpress.com Functional assays, such as those measuring guanosine-5'-γ[35S]thiotrisphosphate ([35S]GTPγS) binding, have been employed to understand its effects on receptor activation. medchemexpress.comnih.gov
Muscarinic Receptor Binding and Function:
this compound displays micromolar affinity for all muscarinic receptor subtypes, with a slight selectivity for the M2 receptor. medchemexpress.com
It acts as an antagonist at the muscarinic acetylcholine receptor M2. drugbank.com
In functional assays, this compound alone can decrease [35S]GTPγS binding to membranes, with a maximal effect of about 25% at odd-numbered subtypes (M1, M3, M5) and 15% at even-numbered subtypes (M2, M4). medchemexpress.com The EC50 values for this inhibition range from 28 μM at M2 receptors to 76 μM at M3 receptors. medchemexpress.com
this compound influences the binding and function of acetylcholine (ACh) at muscarinic receptors in a complex manner. At the M3 subtype, low concentrations of this compound (0.1 and 1 μM) increased the potency and efficacy of ACh, while a higher concentration (10 μM) decreased ACh potency. nih.gov
It slows the dissociation of the radioligand [3H]N-methylscopolamine ([3H]NMS) from all muscarinic receptor subtypes, a characteristic of allosteric modulation. This effect is most pronounced at M2 receptors. nih.gov
Nicotinic Receptor Inhibition:
Studies on recombinant muscle-type nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus laevis oocytes have shown that this compound inhibits acetylcholine-activated currents in a dose-dependent manner. researchgate.net
The potency of this compound and its 3-desacetyl metabolite (Org 9488) were not significantly different at either fetal (γ-nAChR) or adult (ε-nAChR) receptor subtypes. researchgate.net
The half-maximal inhibitory concentrations (IC50) for this compound were 58.2 nM at the γ-nAChR and 80.3 nM at the ε-nAChR. researchgate.net For its metabolite, Org 9488, the IC50 values were 36.5 nM and 97.7 nM, respectively. researchgate.net
The following table summarizes the inhibitory potency of this compound and its metabolite on muscle-type nicotinic acetylcholine receptors.
| Compound | Receptor Subtype | Half-Maximal Inhibitory Concentration (IC50) (nM) |
| This compound | Fetal (γ-nAChR) | 58.2 |
| Adult (ε-nAChR) | 80.3 | |
| Org 9488 | Fetal (γ-nAChR) | 36.5 |
| Adult (ε-nAChR) | 97.7 |
In Vivo Pre-clinical Pharmacodynamic Studies of this compound in Non-human Models
Comparative Neuromuscular Blocking Potency and Efficacy in Animal Models
The neuromuscular blocking potency of this compound has been evaluated in various animal species. The 90% effective dose (ED90), which is the dose required to produce 90% suppression of the first twitch of the train-of-four, varies depending on the species.
In rats, the ED90 was determined to be 5953 ± 199 µg/kg. medchemexpress.com
In guinea pigs, the ED90 was found to be 187 ± 16 µg/kg. medchemexpress.com
In another study involving multiple species, the ED90 ranged from 90 to 425 µg/kg. nih.gov
In cats, the vagal to neuromuscular blocking dose ratio for this compound is approximately 3, which is similar to pancuronium (B99182). researchgate.net
In comparative studies with other neuromuscular blocking agents, this compound is considered to have a lower potency. nih.gov For instance, in cats, the direct vasodilator action of this compound is 25–50 times greater than that of vecuronium (B1682833). researchgate.net
The following table presents the ED90 values for this compound in different animal models.
| Animal Model | ED90 (µg/kg) |
| Rat | 5953 ± 199 |
| Guinea Pig | 187 ± 16 |
| Various Species | 90 - 425 |
Time Course of Action: Onset, Duration, and Recovery Characteristics in Animal Models
This compound is characterized by a rapid onset and a short to intermediate duration of action in animal models. nih.gov
Onset of Action: In several animal models, the onset of action for this compound was found to be between 0.8 to 1.0 minutes, which was faster than rocuronium. nih.gov This rapid onset is attributed to its rapid equilibration between plasma and the effect site. nih.govoup.com
Duration and Recovery: The duration of action and recovery index for this compound are shorter than those of rocuronium. nih.gov The recovery index was reported to be between 0.6 to 1.1 minutes, and the duration of action was between 1.8 to 3.5 minutes. nih.gov In a swine model comparing intravenous (IV) and intraosseous (IO) administration of rocuronium, the onset of paralysis was similar for both routes, but the recovery was statistically longer for the IO group. westjem.com
The following table summarizes the time course of action of this compound in animal models.
| Parameter | Time (minutes) |
| Onset of Action | 0.8 - 1.0 |
| Recovery Index | 0.6 - 1.1 |
| Duration of Action | 1.8 - 3.5 |
Pre-clinical Pharmacokinetic Profiles of this compound in Non-human Models
Pre-clinical pharmacokinetic studies in animals are crucial for predicting human pharmacokinetics. researchgate.net Studies in cats and dogs have shown that rocuronium, a related compound, is primarily eliminated by the liver. pfizermedicalinformation.com
Distribution: Following a single dose in animals, this compound has been found to deposit in tissues such as the kidney, heart, bone, and pituitary. fda.gov The volume of distribution at steady-state (Vdss) is a key pharmacokinetic parameter. Chimeric mice with humanized livers (PXB-mice) have shown high predictability for human Vdss values. researchgate.net
Metabolism and Excretion: this compound is hydrolyzed to its active 3-hydroxy metabolite. fda.govfda.gov Animal studies have indicated that this metabolite is at least as potent as the parent compound and is eliminated less efficiently. nih.gov The cytochrome P450 system is not involved in its metabolism. drugbank.com In cats, the 17-desacetyl-rocuronium metabolite has about one-twentieth the neuromuscular blocking potency of rocuronium. pfizermedicalinformation.com
Clearance: this compound has a more rapid clearance than most other neuromuscular blocking agents, with values in the range of 0.26-0.67 L/h/kg. nih.gov In infants and children, this compound's clearance and steady-state distribution volume are less than in adults. nih.gov A study in various animal models showed that PXB-mice had a higher predictability for human total body clearance (CLt) than monkeys or rats. researchgate.net
The following table provides a summary of key pre-clinical pharmacokinetic parameters for this compound.
| Parameter | Finding | Animal Model(s) |
| Distribution | Deposits in kidney, heart, bone, pituitary | Animals |
| Metabolism | Hydrolyzed to active 3-hydroxy metabolite; Cytochrome P450 not involved | Animals |
| Clearance | 0.26 - 0.67 L/h/kg | General |
| Metabolite Potency | 3-hydroxy metabolite is at least as potent as this compound | Animals |
| Metabolite Potency | 17-desacetyl-rocuronium has ~1/20th the potency of rocuronium | Cat |
Absorption and Distribution Studies in Animal Models
As a quaternary ammonium (B1175870) compound, this compound is highly ionized and, like other nondepolarizing neuromuscular blocking agents, is not absorbed from the gastrointestinal tract and requires parenteral administration. msdvetmanual.com Following intravenous administration in animal models, this compound distributes within the extracellular fluid. msdvetmanual.com Its high polarity means it does not readily cross the blood-brain or blood-placental barriers. msdvetmanual.comfda.gov
The volume of distribution at a steady state (Vss) is typically small for a highly polar compound, with a characteristic value of approximately 0.3 L/kg in animal studies. nih.gov In a study involving beagles, the volume of distribution in the central compartment was found to be 1.45 ± 0.35 L/kg, while in the peripheral compartment, it was 2.11 ± 0.75 L/kg. frontiersin.org
Studies investigating tissue retention in animals after a single bolus injection have demonstrated that small residual amounts of the drug remain in certain tissues for up to one week. rxlist.comfda.gov This residual drug was primarily observed in the kidney, heart, lung, and pituitary gland. rxlist.comfda.gov
Table 1: this compound Distribution in Animal Models
| Parameter | Finding | Animal Model/Study Type | Source |
|---|---|---|---|
| General Distribution | Confined to extracellular fluid due to high polarity. | General (Nondepolarizing Agents) | msdvetmanual.com |
| Blood-Brain/Placental Barrier | Does not readily cross. | General/Animal Studies | msdvetmanual.comfda.gov |
| Volume of Distribution (Vss) | Approx. 0.3 L/kg | General Animal Studies | nih.gov |
| Volume of Distribution (Central) | 1.45 ± 0.35 L/kg | Beagles | frontiersin.org |
| Volume of Distribution (Peripheral) | 2.11 ± 0.75 L/kg | Beagles | frontiersin.org |
| Tissue Retention (after 1 week) | Small residual amounts detected. | Animal Single Bolus Study | rxlist.comfda.gov |
| Primary Tissues with Residual Drug | Kidney, heart, lung, pituitary. | Animal Single Bolus Study | rxlist.comfda.gov |
Metabolic Pathways and Metabolite Activity of this compound (Pre-clinical)
The primary metabolic pathway for this compound (also known as Org 9487) is hydrolysis. fda.govglobalrph.com This process involves the deacetylation of the acetyloxy-ester bond at the 3-position of the steroid nucleus. fda.govdtic.mil This reaction forms the 3-hydroxy metabolite, Org 9488 (also referred to as the 3-desacetyl metabolite), which is the major and pharmacologically active metabolite of this compound. fda.govglobalrph.comdtic.milfda.gov
This hydrolysis is a non-specific chemical process that can occur spontaneously at physiological temperature and pH. fda.govfda.gov It may also be catalyzed by esterases of unknown identity. fda.govfda.gov Notably, the cytochrome P450 enzyme system does not appear to be involved in the metabolism of this compound. fda.govnih.gov In addition to the principal 3-hydroxy metabolite, mass balance studies suggest the existence of as many as seven other minor metabolites, though their identities remain unknown. fda.govfda.gov
Excretion Routes of this compound and its Metabolites in Animal Models
The elimination of this compound and its metabolites from the body occurs through both renal and fecal pathways. rxlist.comfda.govdtic.mil A mass balance study conducted in animals using [14C] radiolabeled this compound bromide provided detailed insights into its excretion profile. rxlist.comfda.gov
Over a collection period of 13.5 days, the mean combined excretion of the radiolabeled compound in urine and feces was approximately 56% of the administered dose. rxlist.comfda.gov The contribution from each route was nearly equal, with about 28% of the dose recovered in urine and 28% recovered in feces. rxlist.comfda.gov Both the unchanged parent drug (this compound) and its primary active metabolite (Org 9488) are excreted in the urine and feces. dtic.milfda.gov The metabolite is excreted without undergoing further biotransformation. fda.gov
Table 2: Excretion of [14C] this compound in Animal Models (13.5-Day Study)
| Excretion Route | Mean Percentage of Administered Dose | Range | Source |
|---|---|---|---|
| Urine | ~28% | Not Specified | rxlist.comfda.gov |
| Feces | ~28% | Not Specified | rxlist.comfda.gov |
| Total (Urine + Feces) | ~56% | 50% - 64% | rxlist.comfda.gov |
Protein Binding Characteristics of this compound (In Vitro/Animal Plasma)
The binding of this compound to plasma proteins has been investigated using in vitro equilibrium dialysis with human plasma, a standard pre-clinical method for determining such characteristics. rxlist.comfda.govfda.govnih.gov These studies revealed that the extent of protein binding is variable. rxlist.comfda.govnih.gov
The reported range for plasma protein binding of this compound is between 50% and 88%. rxlist.comglobalrph.comnih.gov This variability is thought to be at least partially due to the ongoing hydrolysis of the parent drug into its 3-hydroxy metabolite during the experimental procedure. rxlist.comfda.govnih.gov The specific plasma protein or proteins to which this compound binds have not been identified. fda.govfda.govnih.gov Furthermore, the plasma protein binding characteristics of the 3-hydroxy metabolite have not been determined. rxlist.comfda.govfda.govnih.gov
Table 3: In Vitro Plasma Protein Binding of this compound
| Parameter | Finding | Source |
|---|---|---|
| Method | Equilibrium Dialysis (in vitro, human plasma) | fda.govnih.gov |
| Binding Percentage | Variable, 50% - 88% | rxlist.comglobalrph.comfda.govnih.gov |
| Reason for Variability | Partly due to hydrolysis to 3-hydroxy metabolite. | rxlist.comfda.govnih.gov |
| Specific Binding Protein | Unknown. | fda.govfda.govnih.gov |
| Metabolite Protein Binding | Not determined. | rxlist.comfda.govfda.govnih.gov |
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Rapacuronium
Elucidation of Key Structural Features Dictating Rapacuronium's Pharmacological Profile
This compound's pharmacological profile, notably its rapid onset of action, is a direct consequence of its specific structural features. fda.govresearchgate.net It shares the characteristic rigid and bulky steroid nucleus with other aminosteroidal agents like pancuronium (B99182), vecuronium (B1682833), and rocuronium (B1662866). fda.govwikipedia.org This steroid backbone serves as a scaffold for the functional groups responsible for neuromuscular blockade. oup.com
A defining feature of this compound is its low potency, which paradoxically contributes to its rapid onset. researchgate.netoup.com The principle of inverse potency-onset relationship suggests that less potent compounds, like this compound, require a higher number of molecules to achieve neuromuscular blockade. This increased concentration gradient facilitates faster diffusion from the plasma to the neuromuscular junction, resulting in a quicker onset of action. oup.com
The lipophilicity of this compound is another critical determinant of its rapid onset. jvsmedicscorner.com Compared to other neuromuscular blocking drugs, this compound's greater lipophilicity is thought to enhance the rate at which its concentration equilibrates between the plasma and the effect site. jvsmedicscorner.com This rapid equilibration is a key factor contributing to its swift action. jvsmedicscorner.com
The metabolism of this compound also plays a role in its pharmacological profile. It undergoes hydrolysis of the acetyloxy-ester bond at the 3-position, forming the active 3-hydroxy metabolite, ORG-9488. fda.govnih.gov This metabolite is more potent than the parent compound and has a slower onset of action. fda.govresearchgate.net The formation of this active metabolite can influence the duration and recovery from neuromuscular blockade. researchgate.net
Impact of Specific Functional Groups on Receptor Binding and Activation
The interaction of this compound with the nicotinic acetylcholine (B1216132) receptor is governed by the specific functional groups appended to its steroidal framework. As a nondepolarizing agent, this compound acts as a competitive antagonist at the nAChR, preventing acetylcholine from binding and causing muscle contraction. ontosight.aimsdvetmanual.com
Key functional groups involved in receptor binding include:
Quaternary Ammonium (B1175870) Group: Like all neuromuscular blocking agents, this compound possesses a quaternary ammonium group which is positively charged. oup.com This charged group is attracted to the anionic sites on the α-subunits of the nicotinic receptor, initiating the binding process. oup.com
Acetylcholine-like Moieties: Aminosteroidal agents often incorporate structural motifs that mimic acetylcholine to enhance receptor affinity. wikipedia.org In this compound, the D-ring acetylcholine moiety is a credible pharmacophore for the receptive site of the muscle nicotinic AChR. oup.com
17β-Propionyloxy Group: The ester group at the 17-position of the steroid nucleus is a distinguishing feature of this compound. fda.gov Modifications to this group can impact the drug's potency and metabolic stability.
This compound has also been shown to act as a negative allosteric modulator of muscarinic acetylcholine receptors. researchgate.net This means it can bind to a site on the receptor different from the acetylcholine binding site and alter the receptor's conformation, which can decrease the affinity and potency of acetylcholine. researchgate.net This interaction with muscarinic receptors, particularly the M2 and M3 subtypes, is thought to be the molecular basis for some of its side effects. researchgate.netdrugbank.com
Comparative SAR Analysis with Other Aminosteroidal Neuromuscular Blocking Agents
Comparing the structure-activity relationships of this compound with other aminosteroidal agents like pancuronium, vecuronium, and rocuronium provides valuable insights into the design of these drugs.
| Compound | Quaternary Structure | Key Structural Differences from this compound | Relative Potency | Onset of Action |
| This compound | Monoquaternary | - | Low researchgate.net | Rapid fda.govnih.gov |
| Pancuronium | Bisquaternary | Lacks the 17β-propionyloxy group; has a second quaternary ammonium group on the A-ring. | High oup.com | Slower |
| Vecuronium | Monoquaternary | Lacks the 17β-propionyloxy group and the 2-propenyl group on the piperidinium (B107235) ring. | High | Slower wikipedia.org |
| Rocuronium | Monoquaternary | Lacks the 3α-acetoxy group; has a hydroxyl group at the 2-position and a morpholino group. jvsmedicscorner.comwikipedia.org | Low researchgate.net | Rapid nih.govdrugbank.com |
This table provides a general comparison; specific values can vary based on the study and conditions.
The development of vecuronium from the bisquaternary pancuronium established the efficacy of some monoquaternary aminosteroids. oup.com Rocuronium, a desacetoxy analogue of vecuronium, was designed to have a more rapid onset of action. drugbank.com The structural modifications in rocuronium, particularly the allyl and pyrrolidine (B122466) groups on the D-ring quaternary nitrogen, were intended to create a weaker antagonist, contributing to its faster onset. wikipedia.org
This compound followed this trend of sacrificing some receptor binding specificity to achieve a more rapid onset. oup.com The introduction of the 17β-propionyloxy group and the 2-propenyl group on the piperidinium ring are key differentiators from its predecessors. fda.gov These modifications contribute to its lower potency and greater lipophilicity, which in turn lead to its characteristic rapid onset of action. researchgate.netjvsmedicscorner.com
The metabolism of these agents also differs. While rocuronium has no active metabolites, both this compound and vecuronium are deacetylated to form active metabolites. wikipedia.orgjvsmedicscorner.com The 3-deacetylated metabolite of this compound (ORG-9488) is even more potent than the parent compound. wikipedia.orgresearchgate.net
Computational and In Silico Approaches to this compound SAR
Computational and in silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, have become increasingly important in understanding and predicting the pharmacological properties of drugs like this compound. oup.comresearchgate.net These approaches complement traditional SAR studies by providing quantitative analyses that can screen and prioritize compounds before chemical synthesis. oup.com
QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org For this compound, these models can be used to predict its interaction with various receptors and potential for adverse effects. For instance, in silico Bayesian models have been developed for numerous preclinical safety pharmacology targets, and these models can predict the binding affinity of compounds like this compound. nih.gov
Furthermore, computational models have been created to predict adverse drug reactions directly from a compound's chemical structure. nih.gov When tested with these models, the predicted adverse drug reactions for this compound aligned well with its known side effects. nih.gov Such models can be instrumental in rationally engineering out adverse effects in future drug design. nih.gov
While powerful, it is important to acknowledge the limitations of these computational approaches. In silico conformational searches often assume the molecule is in a vacuum, which does not fully replicate the complex fluid environment of the body. wikipedia.org Solvation models attempt to account for the effect of a solvent, but they cannot perfectly mimic the in vivo environment. wikipedia.org Despite these limitations, computational and in silico methods offer valuable tools for exploring the SAR of this compound and guiding the development of new neuromuscular blocking agents. oup.comnih.gov
Analytical and Bioanalytical Methodologies for Rapacuronium Research
Chromatographic Techniques for Detection and Quantification of Rapacuronium and its Metabolites (Pre-clinical Samples)
Chromatographic methods, particularly when coupled with mass spectrometry (LC-MS), are fundamental in pre-clinical studies for the sensitive and selective quantification of this compound and its metabolites from complex biological samples. nih.govfrontiersin.org These techniques are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates. frontiersin.org
High-performance liquid chromatography (HPLC) is a cornerstone of this analytical approach. In a study analyzing this compound and its active metabolite, ORG 9488, in plasma samples from liver transplant patients, HPLC coupled with mass spectrometry detection was utilized. nih.gov This method offered a lower limit of quantification of 2.00 ng/mL for both this compound and its metabolite, demonstrating high sensitivity. nih.gov The precision of the method was highlighted by a coefficient of variation of 3.9% at a concentration of 100 ng/mL. nih.gov
The choice of chromatographic conditions, including the stationary phase (column) and mobile phase, is critical for achieving optimal separation. For instance, in the analysis of the related compound rocuronium (B1662866), various columns have been employed, such as phenyl-hexyl and end-capped C18 columns. oup.comresearchgate.net Mobile phases often consist of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. oup.comresearchgate.net
The development of these methods involves a rigorous validation process to ensure their reliability, accuracy, and precision for their intended purpose. rrml.ro This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and stability. rrml.roresearchgate.net
Interactive Table: Chromatographic Conditions for Aminosteroid (B1218566) Analysis
| Parameter | Method 1 (this compound) | Method 2 (Rocuronium) | Method 3 (Rocuronium) |
|---|---|---|---|
| Technique | HPLC-MS | HPLC-MS/MS | HPLC-ED |
| Column | Not specified | Phenyl-hexyl (150 x 2.0 mm, 3 µm) | Hypersil 100 Silica (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Not specified | 5 mM ammonium formate (pH 3.0) and acetonitrile | Tetramethylammonium hydroxide (B78521) (pH 7.4) and acetonitrile (1:9) |
| Detection | Single ion reaction monitoring | Multiple reaction monitoring | Amperometric detection (+0.9 V) |
| Lower Limit of Quantification | 2.00 ng/mL | 4 ng/mL | 45 ng/mL |
| Reference | nih.gov | oup.comresearchgate.net | researchgate.net |
Spectroscopic Methods in this compound Characterization
Spectroscopic techniques provide invaluable information regarding the structural features of this compound and its intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are key methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H, 13C, and 15N NMR, is instrumental in the definitive structural elucidation and stereochemical analysis of this compound and its synthetic precursors. unimi.it Comprehensive NMR studies, often involving 1D and 2D experiments (e.g., COSY, NOESY, HSQC, HMBC), allow for the complete assignment of all proton and carbon signals, which is crucial for confirming the molecular structure. unimi.it For instance, the complete assignment of 1H, 13C, and 15N NMR signals has been carried out for advanced synthetic intermediates of related aminosteroidal neuromuscular blocking agents, providing a foundation for the characterization of this compound. unimi.it The chemical shifts (δ) reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide a detailed fingerprint of the molecule's structure. unimi.itasianpubs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used for the characterization of this compound and its interactions with other molecules. For the related compound rocuronium, UV/Vis spectra show an absorption maximum in the UVA region at approximately 210 nm. mdpi.comscispace.comnih.govrsc.org This technique has also been employed to study the inclusion complexes of rocuronium with host molecules, where changes in the absorbance spectrum upon addition of the host can be used to determine binding constants. uvic.ca
Interactive Table: Spectroscopic Data for Related Aminosteroids
| Technique | Compound | Key Findings | Reference |
|---|---|---|---|
| NMR Spectroscopy | Vecuronium (B1682833) Bromide Intermediates | Complete assignment of 1H, 13C, and 15N NMR signals. | unimi.it |
| 1H NMR | Rocuronium Bromide Intermediate | Chemical shifts reported in δ ppm relative to TMS. | asianpubs.org |
| UV-Vis Spectroscopy | Rocuronium Bromide | Absorption maximum observed at 210 nm. | mdpi.com |
| UV-Vis Titration | Rocuronium and Host Molecule | Used to determine the binding affinity (Ka). | uvic.ca |
Mass Spectrometry Applications for Identification and Quantification of this compound (Pre-clinical)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for the definitive identification and sensitive quantification of this compound and its metabolites in pre-clinical samples. nih.govfrontiersin.org
In a pharmacokinetic study of this compound, high-performance liquid chromatography with mass spectrometry detection was used to analyze plasma samples for both the parent drug and its active metabolite, ORG 9488. nih.gov The method utilized single ion reaction monitoring for detection, achieving a lower limit of quantification of 2.00 ng/mL for both compounds. nih.gov
For the related compound rocuronium, LC-MS/MS methods have been developed and validated for its analysis in human plasma. nih.gov These methods often employ electrospray ionization (ESI) in the positive ion mode. oup.comresearchgate.net The mass spectrum of rocuronium typically shows a base peak ion corresponding to the quaternary ammonium salt (M+) at m/z 529 and a weaker peak for the monoprotonated species ([M+H]2+) at m/z 265. oup.comresearchgate.net In tandem mass spectrometry (MS/MS), collision-induced dissociation of the precursor ion is used to generate characteristic product ions for quantification, a technique known as multiple reaction monitoring (MRM). oup.com For rocuronium, a major product ion is observed at m/z 487, resulting from deacetylation. oup.com
The high sensitivity and specificity of LC-MS/MS make it an indispensable technique in pre-clinical drug metabolism and pharmacokinetic studies, enabling the detailed characterization of a drug's behavior in biological systems. frontiersin.org Recent advancements have even explored the use of portable mass spectrometers for the rapid detection of rocuronium in whole blood, highlighting the evolving landscape of this analytical technology. frontiersin.orgfrontiersin.org
Interactive Table: Mass Spectrometry Parameters for Aminosteroid Analysis
| Parameter | This compound | Rocuronium | Rocuronium |
|---|---|---|---|
| Technique | HPLC-MS | LC-MS/MS | Portable MS |
| Ionization Mode | Not specified | Positive Ion ESI | Positive Ion ESI |
| Precursor Ion (m/z) | Not specified | 529.3 (M+) | 529.3 |
| Product Ion (m/z) | Not specified | 487.3 | 487.3 |
| Limit of Quantification | 2.00 ng/mL | 5 ng/mL | 50 ng/mL |
| Linear Range | Not specified | Not specified | 50–10,000 ng/mL |
| Reference | nih.gov | nih.govfrontiersin.org | frontiersin.orgfrontiersin.org |
Theoretical and Computational Investigations of Rapacuronium
Molecular Docking and Dynamics Simulations of Rapacuronium-Receptor Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have been employed to elucidate the interactions between this compound and its primary target, the nicotinic acetylcholine (B1216132) receptor (nAChR), as well as its off-target interactions with muscarinic acetylcholine receptors (mAChRs).
Molecular docking studies predict the binding modes and affinities of ligands to their receptor targets. For this compound, these simulations help visualize its orientation within the binding pocket of the nAChR. mdpi.comfrontiersin.org These studies often involve generating a pharmacophore model based on known neuromuscular blocking agents (NMBAs) to screen for potential interactions. mdpi.com The chemical structure of this compound, a synthetic steroid with a mono-quaternary structure, is a key determinant in these interactions. fda.gov Docking simulations have been performed on cryo-electron microscopy (cryo-EM) structures of the muscle-type nAChR, providing a detailed view of the binding site. mdpi.com
Molecular dynamics simulations provide insights into the dynamic nature of the this compound-receptor complex over time. lww.comresearchgate.netisaponline.org These simulations can reveal conformational changes in both the ligand and the receptor upon binding, as well as the stability of the interaction. For instance, MD simulations have been used to study the encapsulation of rocuronium (B1662866), a structurally similar NMBA, by sugammadex, highlighting the importance of hydrophobic and electrostatic interactions. isaponline.orgnih.govresearchgate.net Such studies provide a framework for understanding how this compound might interact with its receptors at a molecular level.
Research has also focused on the interaction of this compound with muscarinic acetylcholine receptors (mAChRs), which are implicated in some of its adverse effects. medchemexpress.comdrugdesign.org Studies combining radioligand binding assays with molecular modeling have shown that this compound binds to all five subtypes of mAChRs with micromolar affinity. nih.govnih.gov These investigations revealed that this compound acts as an allosteric modulator, influencing the binding and signaling of the endogenous ligand, acetylcholine (ACh). medchemexpress.comnih.govnih.gov Specifically, at odd-numbered muscarinic receptors (M1, M3, and M5), low concentrations of this compound were found to potentiate ACh-induced signaling, a finding that provides a molecular basis for some of its observed physiological effects. nih.govnih.gov
Table 1: Key Receptors in this compound Interaction Studies
| Receptor | Type | Role in this compound Pharmacology |
|---|---|---|
| Nicotinic Acetylcholine Receptor (nAChR) | Ligand-gated ion channel | Primary target for neuromuscular blockade. fda.govdrugbank.com |
| Muscarinic Acetylcholine Receptor (mAChR) | G-protein coupled receptor | Off-target interaction site, contributing to side effects. medchemexpress.comdrugdesign.org |
In Silico Prediction of Pharmacological Properties and Off-Target Effects of this compound
In silico tools are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential off-target effects of drug candidates. mdpi.comulisboa.pt For this compound, these computational models have been retrospectively applied to understand its pharmacological profile and the reasons for its market withdrawal.
Computational models, such as Bayesian models, have been developed to predict adverse drug reactions (ADRs) based on a compound's chemical structure. nih.govcapes.gov.brresearchgate.net When applied to this compound, these models have successfully predicted ADRs that align with those observed clinically. nih.govcapes.gov.brresearchgate.net These predictive models are built using large datasets of compounds with known activities and side-effect profiles. nih.govcapes.gov.brresearchgate.net
A significant off-target effect of this compound is its interaction with muscarinic receptors. drugdesign.org In silico predictions, corroborated by in vitro experiments, have identified this compound as an antagonist of M2 muscarinic receptors. drugdesign.org This antagonism can lead to an excess release of acetylcholine, which then acts on M3 receptors in airway smooth muscle, providing a mechanistic explanation for the observed bronchospasm. drugdesign.org
Furthermore, computational approaches are used to predict a compound's interaction with a wide range of biological targets beyond its primary therapeutic target. frontiersin.orgnih.gov These off-target safety assessments can identify potential liabilities early in the drug development process. For this compound, such analyses would have highlighted its potential for interactions with various receptors, contributing to a more comprehensive understanding of its safety profile.
Table 2: Predicted Off-Target Interactions of this compound
| Off-Target | Predicted Effect | Potential Clinical Consequence |
|---|---|---|
| M2 Muscarinic Receptor | Antagonism | Increased acetylcholine release, leading to bronchospasm. drugdesign.org |
| M1, M3, M5 Muscarinic Receptors | Potentiation of ACh signaling at low concentrations | Complex physiological effects, including potential for adverse reactions. nih.govnih.gov |
Computational Models for Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Pre-clinical Settings
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in drug development that mathematically relates the drug's concentration in the body over time (pharmacokinetics) to its pharmacological effect (pharmacodynamics). frontiersin.orgnih.govmathworks.comnih.gov For this compound, PK/PD models have been developed and applied in pre-clinical studies to understand its dose-response relationship and the time course of its neuromuscular blocking effects. fda.govfda.govrxlist.com
These models often incorporate data from animal studies, such as those conducted in pigs or beagles, to simulate and predict the drug's behavior in a biological system. nih.govfrontiersin.orgfrontiersin.org For instance, PK/PD modeling has been used to study the effects of rocuronium, a related compound, in myasthenic pigs, providing insights into how disease states can alter drug response. nih.gov Such pre-clinical models can help in optimizing dosing regimens and predicting clinical outcomes. frontiersin.org
The PK/PD relationship of this compound and its active metabolite, 3-desacetyl this compound, has been investigated in humans, and these data can inform the development of more accurate pre-clinical models. nih.gov These models typically use parameters such as the rate constant for equilibration between plasma and the effect compartment (ke0) and the concentration producing 50% of the maximal effect (EC50) to characterize the drug's action. fda.gov
The development of mechanism-based PK/PD models allows for a more quantitative understanding of the drug's in vivo behavior and facilitates the translation of pre-clinical findings to the clinical setting. frontiersin.org By integrating data from various sources, including in vitro assays and animal experiments, these computational models can help predict drug efficacy and safety, ultimately aiding in the drug development process. youtube.com
Table 3: Key Parameters in PK/PD Modeling of this compound
| Parameter | Description | Significance |
|---|---|---|
| ke0 | Rate constant for equilibration between plasma and the effect compartment. | Reflects the speed of onset of the drug's effect. fda.gov |
| EC50 | The concentration of the drug that produces 50% of its maximal effect. | A measure of the drug's potency. fda.gov |
| Clearance | The volume of plasma cleared of the drug per unit time. | Determines the duration of the drug's action. nih.gov |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution in the body. nih.gov |
Future Directions and Unexplored Avenues in Rapacuronium Research
Development of Novel Synthetic Analogues with Modified Pharmacological Profiles
The quest for a neuromuscular blocking agent with a rapid onset and short duration of action, similar to succinylcholine (B1214915) but without its associated side effects, continues to be a primary goal in anesthesia research. nih.gov Rapacuronium, an analogue of vecuronium (B1682833), was developed to meet this need. nih.govrfppl.co.in However, its clinical withdrawal has underscored the importance of understanding the structure-activity relationships that led to its adverse effects.
Future research is focused on synthesizing novel analogues of aminosteroidal compounds. The experience with this compound has demonstrated that modifications to the steroid nucleus can significantly alter the pharmacological profile. nih.gov The key challenge is to design a molecule that retains the rapid onset of action while eliminating the properties responsible for adverse reactions. capes.gov.br This involves creating compounds that have a high affinity for nicotinic receptors at the neuromuscular junction but low affinity for other receptors, such as muscarinic receptors, which are implicated in side effects. nih.govcapes.gov.br The development of agents like gantacurium, which undergoes rapid chemical inactivation by a different mechanism (cysteine adduct formation), represents a move towards entirely new classes of short-acting agents, informed by the limitations of previous drugs like this compound. rfppl.co.in
Advanced Mechanistic Elucidation of this compound's Interactions with Specific Receptor Subtypes
A significant area of ongoing research is the detailed investigation of how this compound interacts with various receptor subtypes beyond the neuromuscular junction. It has been identified as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs). medchemexpress.com Studies have shown that this compound binds to all muscarinic receptor subtypes, with a notable selectivity for the M2 subtype. capes.gov.brmedchemexpress.com
Competitive radioligand binding assays have been instrumental in quantifying these interactions. Research has demonstrated that this compound has a significantly higher affinity for M2 receptors compared to M3 receptors. nih.govcapes.gov.br This differential binding is believed to be a key mechanism behind the observed bronchospasm. capes.gov.br The proposed mechanism suggests that by blocking the prejunctional M2 autoreceptors on parasympathetic nerves in the airways, this compound inhibits the negative feedback loop that normally limits acetylcholine (ACh) release. nih.govcapes.gov.br This leads to an accumulation of ACh in the synapse, which then overstimulates the M3 receptors on airway smooth muscle, causing constriction. capes.gov.br
Further studies using techniques like ACh-stimulated [³⁵S]GTPγS binding have revealed complex, subtype-specific effects. This compound can act as an inverse agonist at all muscarinic receptor subtypes, and it differentially modulates the effects of the primary agonist, ACh. medchemexpress.com For instance, at M2 and M4 receptors, higher concentrations of this compound increase the EC₅₀ of ACh, indicating competitive antagonism. medchemexpress.com Conversely, at the M3 subtype, lower concentrations of this compound can actually increase the Eₘₐₓ of ACh, suggesting a complex allosteric potentiation before antagonism occurs at higher concentrations. medchemexpress.com
| Receptor Subtype | This compound IC₅₀ (μM) |
| M₂ Muscarinic Receptor | 5.10 ± 1.5 |
| M₃ Muscarinic Receptor | 77.9 ± 11 |
| Data from competitive radioligand binding assays showing the concentration of this compound required to inhibit 50% of ³H-QNB binding. nih.govcapes.gov.br |
| Receptor Subtype | This compound Concentration | Effect on ACh-stimulated [³⁵S]GTPγS binding |
| M₁, M₅ | 0.1 - 1 μM | Decreased ACh EC₅₀ |
| M₂, M₄ | 1 - 10 μM | Increased ACh EC₅₀, Lowered Eₘₐₓ (at 10 μM) |
| M₃ | 0.1 - 1 μM | Decreased ACh EC₅₀, Increased Eₘₐₓ |
| M₃ | 10 μM | Increased ACh EC₅₀ |
| Summary of the differential effects of this compound on acetylcholine (ACh) potency (EC₅₀) and efficacy (Eₘₐₓ) at various muscarinic receptor subtypes. medchemexpress.com |
Investigation of this compound's Potential as a Tool for Receptor Research
The distinct and complex interactions of this compound with muscarinic receptor subtypes make it a valuable pharmacological tool for research purposes. medchemexpress.com Its ability to selectively target M2 receptors at clinically relevant concentrations allows it to be used to probe the physiological and pathological roles of this specific receptor subtype. nih.govcapes.gov.br
By studying the downstream effects of this compound-induced M2 receptor blockade, researchers can further elucidate the intricate signaling pathways governed by muscarinic receptors. For example, its differential effects on G-protein activation, as measured by [³⁵S]GTPγS binding assays, provide insights into the allosteric modulation of these receptors. medchemexpress.com This makes this compound a useful compound for investigating the nuances of receptor theory, including concepts of allostery, inverse agonism, and biased agonism at G-protein coupled receptors.
Theoretical Exploration of this compound's Metabolic Fate and its Implications for Analog Design
Understanding the metabolism of this compound is critical for designing safer analogues. This compound is primarily hydrolyzed in the body to its 3-hydroxy metabolite, known as Org 9488. drugbank.comfda.gov This metabolic process is not dependent on the cytochrome P450 system but occurs through non-specific esterases in the blood. wikipedia.orgdrugbank.com
A crucial finding is that this 3-hydroxy metabolite is not an inactive byproduct; it is an active compound with significant neuromuscular blocking properties. fda.govnih.gov In fact, Org 9488 is more potent than the parent this compound molecule and is eliminated much more slowly. fda.govnih.gov This leads to a cumulative effect, where repeated administration can result in a prolonged duration of neuromuscular block, particularly in patients with renal impairment. nih.gov
This knowledge has profound implications for the design of future analogues. Theoretical and experimental work must focus on modifying the parts of the molecule susceptible to hydrolysis, namely the ester groups. The goal is to create a compound that is either:
Metabolized into completely inactive and rapidly cleared byproducts.
Structurally resistant to hydrolysis, ensuring its clearance is dependent on excretion of the parent drug alone.
By focusing on metabolic stability and the pharmacological profile of any potential metabolites, chemists can work towards developing a neuromuscular blocker that combines the desired rapid onset of this compound with a predictable and non-cumulative duration of action, thereby avoiding the pitfalls associated with its active metabolite.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
